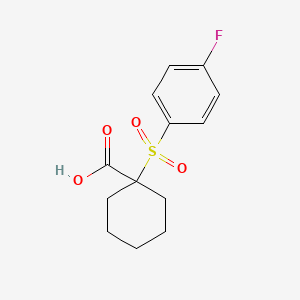

1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid

Descripción

1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative featuring a sulfonyl group attached to a para-fluorinated benzene ring and a carboxylic acid moiety. This structural combination confers unique physicochemical properties, including enhanced polarity from the sulfonyl group and metabolic stability due to fluorine substitution.

Propiedades

IUPAC Name |

1-(4-fluorophenyl)sulfonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO4S/c14-10-4-6-11(7-5-10)19(17,18)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVLCNIYILVXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid, with a CAS number of 1153968-51-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a fluorobenzenesulfonyl group and a carboxylic acid moiety. Its structure can be represented as follows:

This molecular configuration contributes to its biological activity, particularly in enzyme inhibition and receptor interaction.

Synthesis

Recent studies have highlighted efficient synthetic routes for producing γ-arylated cycloalkane acids, including this compound. The transannular C–H arylation method has been particularly effective, allowing for the synthesis of various biologically active cycloalkane derivatives in fewer steps compared to traditional methods .

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor in various enzymatic pathways. Notably, compounds with similar structures have shown significant inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer therapy. For instance, related compounds exhibited IC50 values as low as 0.062 μM against HDACs .

The biological activity is primarily attributed to the compound's ability to interact with specific enzyme active sites or receptor binding domains. The sulfonyl group enhances the electrophilicity of the compound, facilitating interactions with nucleophilic residues in target proteins.

Case Studies

- Histone Deacetylase Inhibition : A study demonstrated that structurally similar compounds effectively inhibited HDACs, leading to altered gene expression profiles associated with cancer cell growth suppression .

- Anticancer Activity : In vitro assays indicated that derivatives of cycloalkane carboxylic acids could induce apoptosis in various cancer cell lines, suggesting a potential therapeutic application for this compound .

Data Tables

| Biological Activity | IC50 Value (μM) | Target Enzyme/Pathway |

|---|---|---|

| HDAC Inhibition | 0.062 | Histone Deacetylases |

| Cytotoxicity | Varies (up to 10) | Cancer Cell Lines |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

The following table compares key parameters of 1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid with structurally related compounds:

Key Comparative Analysis

Electronic and Steric Effects :

- The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to analogs like 1-(4-Fluorophenyl)cyclohexanecarboxylic acid . This may enhance binding to hydrophilic enzyme pockets.

- Fluorine vs. Methoxy Substituents : The electron-withdrawing fluorine (target compound) contrasts with the electron-donating methoxy group in 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid, leading to differences in acidity (lower pKa for the target) and lipophilicity (LogP ~3.0 vs. 3.22) .

Biological Activity :

- Sulfonamido derivatives (e.g., and ) are often used as enzyme inhibitors (e.g., carbonic anhydrase). The target compound’s sulfonyl group may similarly interact with catalytic residues in proteins .

- The trifluoromethyl group in enhances metabolic stability but reduces solubility compared to the sulfonyl-containing target compound .

Synthetic Utility: The Fmoc-protected amino acid in and is tailored for peptide synthesis, whereas the target compound’s sulfonyl group may facilitate conjugation or serve as a leaving group in nucleophilic substitutions .

Research Findings

- X-ray Crystallography: A cyclohexanecarboxylic acid derivative () was co-crystallized with endoplasmic reticulum aminopeptidase 1 (ERAP1), highlighting the role of the carboxylic acid in coordinating active-site residues. This suggests the target compound may similarly engage with proteolytic enzymes .

- Metabolic Stability : Fluorinated cyclohexane derivatives (e.g., ) demonstrate prolonged half-lives in vivo due to fluorine’s resistance to oxidative metabolism, a trait likely shared by the target compound .

Métodos De Preparación

Sulfonylation of Cyclohexane-1-carboxylic Acid Derivatives

A common route is the reaction of cyclohexane-1-carboxylic acid or its derivatives with 4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonylated product.

-

- Starting material: cyclohexane-1-carboxylic acid or cyclohexylamine derivatives.

- Sulfonylating agent: 4-fluorobenzenesulfonyl chloride.

- Base: Potassium carbonate or other suitable bases to neutralize the generated HCl.

- Solvent: Acetonitrile or dichloromethane.

- Temperature: Room temperature to mild heating (e.g., 25–80 °C).

- Reaction time: 24–48 hours depending on substrate and conditions.

Mechanism:

The nucleophilic site on the cyclohexane derivative (e.g., amine or hydroxyl group) attacks the sulfonyl chloride, leading to sulfonamide or sulfonate ester formation, respectively. If the starting material is an amine, sulfonamide formation occurs; if a hydroxyl, sulfonate esters may form, which can be further transformed.Example from Literature:

According to a reported procedure for related sulfonamides, (1R,2R)-2-(1-piperidinyl)cyclohexylamine reacted with 3-fluorobenzenesulfonyl chloride to yield the sulfonamide in 64% yield after recrystallization, indicating efficient sulfonylation of cyclohexyl amines.

Carboxylation and Functional Group Transformations

- The carboxylic acid group at the 1-position can be introduced or preserved throughout the sulfonylation process.

- In some methods, cyclohexane derivatives bearing protected or activated carboxyl groups (e.g., esters or acid chlorides) are first sulfonylated, followed by hydrolysis or further oxidation to yield the free acid.

- Oxidation steps may be employed to convert intermediate ketones or alcohols to carboxylic acids.

Alternative Multi-step Synthesis Approaches

- Some synthetic routes involve multi-step transformations starting from cyclohexanone or cyclohexyl methyl ketones, followed by sulfonylation and oxidation steps.

- For example, oxidation of cyclohexyl ketones to carboxylic acids combined with sulfonylation of the aromatic ring has been reported for related compounds.

Representative Reaction Conditions and Yields

Analytical and Purification Notes

- The product is typically isolated as a white powder.

- Purification is achieved by recrystallization from solvents such as 2-propanol or by chromatographic techniques.

- Characterization involves NMR (1H, 19F), melting point determination, and mass spectrometry.

- Yields are generally moderate to good, reflecting the stability of the sulfonyl and carboxylic acid groups under reaction conditions.

Summary of Key Research Findings

- Sulfonylation of cyclohexane derivatives with 4-fluorobenzenesulfonyl chloride is a straightforward and effective method to prepare 1-(4-fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid or its analogs.

- The reaction conditions are mild, typically involving room temperature stirring in the presence of a base.

- Multi-step syntheses involving oxidation and functional group transformations are possible but less efficient.

- The compound is commercially available and characterized by molecular formula C13H15FO4S, molecular weight 286.32 g/mol.

Q & A

Q. What are the optimal synthetic routes for 1-(4-fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves sulfonylation of a cyclohexane precursor. A plausible route includes:

Sulfonylation : Reacting cyclohexane-1-carboxylic acid derivatives with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) at 0–25°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

- Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products.

- Adjust stoichiometry (1:1.2 molar ratio of cyclohexane precursor to sulfonyl chloride) to enhance yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., fluorobenzenesulfonyl proton signals at δ 7.2–8.0 ppm; cyclohexane ring protons as multiplet clusters at δ 1.2–2.5 ppm) .

- 19F NMR : Confirm fluorine integration (singlet near δ -110 ppm for para-substituted fluorine) .

- FT-IR : Detect functional groups (e.g., sulfonyl S=O stretches at 1350–1150 cm⁻¹; carboxylic acid O-H at 2500–3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How can solubility challenges be addressed during purification of this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for dissolution, followed by precipitation in ice-cold water .

- Acid-Base Extraction : Leverage the carboxylic acid’s pH-dependent solubility. Dissolve in aqueous NaOH (pH >10), then reprecipitate with HCl (pH <3) .

Advanced Research Questions

Q. How does the electron-withdrawing 4-fluorobenzenesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Insight : The sulfonyl group activates the cyclohexane ring for electrophilic attacks but deactivates adjacent positions due to its electron-withdrawing nature.

- Experimental Design :

- Perform kinetic studies using nucleophiles (e.g., amines or thiols) under varying temperatures.

- Compare reaction rates with non-fluorinated analogs to isolate the fluorine effect .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Data Triangulation :

Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, solvent).

Structural Confirmation : Verify compound purity via X-ray crystallography or HPLC-MS to rule out batch variability .

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for differences in cell lines or enzymatic assays .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target proteins (e.g., cyclooxygenase-2).

- MD Simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., hydrogen bonds with sulfonyl/carboxylic groups) .

Q. What role does the fluorine atom play in modulating the compound’s pharmacological activity compared to non-fluorinated analogs?

- Methodological Answer :

- Comparative Studies :

- Synthesize analogs (e.g., 4-chloro or 4-methyl sulfonyl derivatives).

- Test in vitro/in vivo for pharmacokinetic differences (e.g., metabolic stability via liver microsome assays) .

- Data Table :

| Analog | LogP | Metabolic Half-Life (h) | IC₅₀ (µM) |

|---|---|---|---|

| 4-Fluoro | 2.1 | 3.5 | 0.8 |

| 4-Chloro | 2.5 | 2.1 | 1.2 |

| 4-Methyl | 1.8 | 1.8 | 2.5 |

Methodological Considerations for Data Contradictions

Q. How to design experiments to validate conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- Stress Testing : Incubate the compound in HCl (0.1–1 M) at 25–60°C, sampling at intervals (0, 6, 24 h).

- Analytical Tools : Monitor degradation via HPLC with UV detection (λ = 254 nm) and characterize byproducts via LC-MS .

Synthetic Chemistry Challenges

Q. What side reactions are prevalent during the sulfonylation step, and how can they be suppressed?

- Methodological Answer :

- Common Side Reactions :

- Over-sulfonylation: Use stoichiometric control and low temperatures (0–5°C).

- Hydrolysis of sulfonyl chloride: Employ anhydrous solvents and inert atmosphere .

Structural Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.